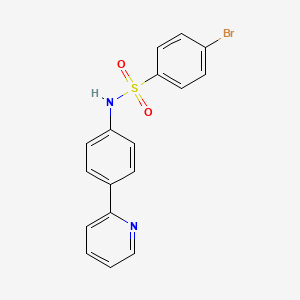
4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a pyridin-2-ylphenyl group attached to the sulfonamide moiety. Benzenesulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 4-pyridin-2-ylphenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-bromobenzenesulfonyl chloride is reacted with 4-pyridin-2-ylphenylamine to form the desired product, this compound.
Chemical Reactions Analysis
4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Scientific Research Applications
4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular processes and molecular targets.
Chemical Biology: The compound is used in chemical biology research to study its interactions with biological macromolecules and to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the inhibition of microbial growth.
Comparison with Similar Compounds
4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-N-(piperidin-4-yl)benzenesulfonamide: This compound has a piperidinyl group instead of a pyridinyl group, which may result in different biological activities and properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a pyrazoline ring, which imparts unique pharmacological properties.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorine atom at the 3-position of the benzene ring, which can influence its reactivity and biological activity.
Biological Activity
4-Bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the biochemical properties, mechanisms of action, and therapeutic potentials of this compound, supported by relevant data and case studies.
The compound exhibits potent inhibitory activity against PI3K, an enzyme crucial for various cellular functions such as growth, proliferation, and survival. The inhibition of PI3K can lead to significant effects on cellular processes, making this compound a potential candidate for cancer therapy.
Key Properties:
- Molecular Formula : C16H14BrN1O2S
- Molecular Weight : 365.26 g/mol
- Melting Point : Approximately 162°C
- Solubility : Soluble in DMSO and DMF, sparingly soluble in water.
The molecular mechanism by which this compound exerts its biological effects primarily involves binding to the active site of PI3K. This interaction disrupts normal signaling pathways critical for cell survival and proliferation.
Mechanism Details:
- Binding Interaction : The compound's electron-deficient aryl group enhances its interaction with the target proteins.
- Inhibition Effects : By inhibiting PI3K activity, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Cancer Cell Studies : Research has shown that this compound effectively induces apoptosis in melanoma and non-small cell lung cancer (NSCLC) models. The compound's ability to upregulate pro-apoptotic genes (e.g., p53, Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2) was significant in these studies .
- Antimicrobial Research : In a study focusing on antimicrobial properties, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the sulfonamide moiety could enhance or diminish biological activity, providing insights into optimizing the compound for therapeutic applications .
Properties
Molecular Formula |
C17H13BrN2O2S |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H13BrN2O2S/c18-14-6-10-16(11-7-14)23(21,22)20-15-8-4-13(5-9-15)17-3-1-2-12-19-17/h1-12,20H |
InChI Key |
RNTHZJWNDRBXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















